Computed Lipophilicity (LogP) Comparison: Impact on Purification and Reactivity
The target compound's computed LogP of 0.5, derived via the XLogP3 algorithm, represents a quantifiable increase in lipophilicity compared to its methyl-lacking analog, 4-acetamido-3-aminophenyl acetate (NSC401117), which has a computed XLogP3 of 0.2 [1]. This 0.3 LogP unit difference predicts a significant shift in reversed-phase chromatographic retention time (approximately doubling the retention factor) and partitioning behavior during liquid-liquid extraction workup, directly impacting purification strategy.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 4-acetamido-3-aminophenyl acetate (no 5-methyl group): 0.2 |
| Quantified Difference | ΔLogP = +0.3 (Target is more lipophilic) |
| Conditions | In silico prediction using PubChem XLogP3 3.0 algorithm |
Why This Matters
The higher lipophilicity directly informs a user's choice of normal-phase vs. reversed-phase purification conditions, a key differentiator when selecting between in-stock analogs for a synthetic route.
- [1] PubChem. (2026). Computed Properties for CID 45097743, 4-Acetamido-3-amino-5-methylphenyl acetate. National Library of Medicine. View Source
